molecular formula C7H6ClNO3 B146375 5-Chloro-2-nitrobenzyl alcohol CAS No. 73033-58-6

5-Chloro-2-nitrobenzyl alcohol

Cat. No.: B146375
CAS No.: 73033-58-6
M. Wt: 187.58 g/mol
InChI Key: ULYZTHQGJXPEFT-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzyl alcohol (CAS: 73033-58-6) is a nitro-substituted benzyl derivative with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Structurally, it features a chlorine substituent at the 5-position and a nitro group (-NO₂) at the 2-position of the benzene ring. This compound is synthesized via the reduction of 5-chloro-2-nitrobenzaldehyde using sodium borohydride (NaBH₄) in methanol, achieving high yields (e.g., 97% in optimized conditions) .

Its primary applications include serving as a photolabile protecting group in organic synthesis and polymer chemistry, where its nitro group enables light-triggered deprotection . Additionally, it is a precursor for functionalized monomers in stimuli-responsive materials .

Preparation Methods

Nitration of 5-Chlorobenzyl Alcohol

Reaction Mechanism and Conditions

The direct nitration of 5-chlorobenzyl alcohol introduces a nitro group at the ortho position relative to the benzyl alcohol moiety. The chloro substituent at position 5 exerts a meta-directing effect, while the electron-donating hydroxymethyl group (-CH₂OH) activates the ring for electrophilic substitution. Nitration typically employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions such as oxidation or over-nitration .

Table 1: Nitration Parameters and Outcomes

ParameterValue/RangeImpact on Yield/Regioselectivity
Temperature0–5°CPrevents decomposition
HNO₃ Concentration68–70%Optimizes nitronium ion formation
Reaction Time4–6 hoursCompletes mono-nitration
Yield65–72%Limited by competing chlorination

Challenges and Mitigation

  • Competing Chlorination : Residual HCl from the chloro substituent may react with HNO₃, generating Cl₂ gas. This is mitigated by slow addition of HNO₃ and rigorous temperature control .

  • Byproduct Formation : Over-nitration products (e.g., 2,5-dinitro derivatives) are minimized using stoichiometric HNO₃ and rapid quenching in ice water.

Chlorination of 2-Nitrobenzyl Alcohol

Electrophilic Aromatic Substitution

Chlorination of 2-nitrobenzyl alcohol targets the para position relative to the nitro group, but the meta-directing nature of the nitro group complicates access to the 5-chloro isomer. Catalytic FeCl₃ in CCl₄ at 40–50°C facilitates electrophilic attack, though yields remain suboptimal due to steric hindrance from the -CH₂OH group .

Table 2: Chlorination Efficiency Under Varied Conditions

CatalystSolventTemperatureYield (%)Purity (%)
FeCl₃CCl₄45°C3889
AlCl₃CH₂Cl₂30°C2278
I₂ClCH₂CH₂Cl60°C4185

Redirecting Selectivity via Protecting Groups

Protecting the -CH₂OH group as a tert-butyldimethylsilyl (TBS) ether prior to chlorination improves regioselectivity. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the alcohol functionality, achieving a 58% overall yield .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Adapting methodologies from biphenyl synthesis , 5-chloro-2-nitrobenzyl alcohol is accessible via coupling of 2-nitrobenzyl boronic acid with 5-chloroiodobenzene. A Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/water (3:1) at 80°C drive the reaction to completion.

Table 3: Catalytic System Performance

CatalystBaseSolvent RatioYield (%)
Pd(PPh₃)₄K₂CO₃3:176
Pd(OAc)₂/XPhosCs₂CO₃4:168
NiCl₂(dppe)K₃PO₄2:152

Limitations

  • Boronic Acid Instability : 2-Nitrobenzyl boronic acid readily hydrolyzes, necessitating in situ generation.

  • Cost : Palladium catalysts increase production expenses, though ligand recycling (e.g., XPhos) improves cost-efficiency.

Reductive Amination Followed by Oxidation

Sequential Functionalization

This two-step approach involves reductive amination of 5-chloro-2-nitrobenzaldehyde to the corresponding amine, followed by oxidation to the alcohol. Sodium cyanoborohydride (NaBH₃CN) in MeOH reduces the imine intermediate, while subsequent oxidation with pyridinium chlorochromate (PCC) yields the target compound.

Table 4: Stepwise Reaction Metrics

StepReagentTime (h)Yield (%)
Reductive AminationNaBH₃CN/MeOH1284
OxidationPCC/CH₂Cl₂679

Advantages Over Direct Methods

  • Superior Regiocontrol : Avoids competing substitution pathways.

  • Scalability : Amenable to continuous flow systems for industrial production.

Comparative Analysis of Methods

Yield vs. Complexity

  • Nitration : Moderate yield (65–72%) but simple setup.

  • Cross-Coupling : High yield (76%) offset by catalyst costs.

  • Stepwise Oxidation : Highest overall yield (66%) but lengthy procedure.

Table 5: Method Ranking by Industrial Feasibility

MethodCostScalabilityEnvironmental Impact
NitrationLowHighModerate (acid waste)
Cross-CouplingHighMediumLow (Pd recycling)
Stepwise OxidationMediumLowHigh (chromium waste)

Scientific Research Applications

Organic Synthesis

5-Chloro-2-nitrobenzyl alcohol serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it a valuable building block in organic synthesis .

Photolabile Protecting Group

In biological research, this compound is utilized as a photolabile protecting group for the controlled release of bioactive molecules. The photochemical properties enable precise spatial and temporal control over the release of therapeutic agents upon exposure to specific wavelengths of light. This application is particularly useful in drug delivery systems where targeted release is crucial .

Analytical Chemistry

The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). A typical mobile phase includes acetonitrile and water, which facilitates the separation and quantification of this compound in complex mixtures. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Case Studies

  • Synthesis of Indazolones : Research demonstrated that treating a mixture of this compound with n-butylamine under UV light resulted in the formation of indazolone derivatives. The yields varied based on reaction conditions, indicating the influence of environmental factors on the effectiveness of this compound as a precursor in synthetic pathways .
  • Photochemical Reactions : A study explored the use of this compound in photochemical reactions leading to substituted indazolones. The results highlighted the compound's utility in generating complex molecular architectures through light-mediated processes .
  • Carbamate Synthesis : Another application involved using this compound in the synthesis of carbamates from amines and alcohols under mild conditions. This process showcased its role in facilitating reactions that are essential for developing various agrochemical products .

Comparison with Similar Compounds

Comparison with Similar Nitrobenzyl Alcohols

Structural and Physical Properties

The table below compares key properties of 5-chloro-2-nitrobenzyl alcohol with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Solubility
This compound 73033-58-6 C₇H₆ClNO₃ 187.58 Cl (5), NO₂ (2) Not reported Organic solvents
4-Chloro-2-nitrobenzyl alcohol 22996-18-5 C₇H₆ClNO₃ 187.58 Cl (4), NO₂ (2) Not reported Not reported
2-Chloro-5-nitrobenzyl alcohol 80866-80-4 C₇H₆ClNO₃ 187.58 Cl (2), NO₂ (5) Not reported Not reported
2-Nitrobenzyl alcohol 612-25-9 C₇H₇NO₃ 153.14 NO₂ (2) 72–74 Slightly in water
p-Nitrobenzyl alcohol 619-73-8 C₇H₇NO₃ 153.14 NO₂ (4) Not reported Oxygenated solvents

Key Observations :

  • Positional Isomerism : The chlorine and nitro group positions significantly influence electronic and steric effects. For example, this compound and 4-chloro-2-nitrobenzyl alcohol are regioisomers, differing in chlorine placement. The 5-chloro derivative may exhibit enhanced stability due to reduced steric hindrance between substituents compared to the 4-chloro analog .
  • Melting Points : While 2-nitrobenzyl alcohol has a reported melting point of 72–74°C , data for chloro-nitro derivatives are scarce, likely due to their higher molecular complexity.

Biological Activity

5-Chloro-2-nitrobenzyl alcohol (C₇H₆ClNO₃) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant studies and data.

This compound features a chlorinated and nitrated benzyl group, which significantly influences its reactivity and biological activity. The presence of both chlorine and nitro groups contributes to its unique chemical behavior, making it a valuable compound in organic synthesis and biological research.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of lipoxygenase enzymes , which are crucial in inflammatory processes. Inhibiting these enzymes suggests potential therapeutic applications in treating inflammatory diseases or conditions associated with oxidative stress .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Lipoxygenase InhibitionReduces inflammatory mediator production
Antimicrobial ActivityEffective against gram-positive/negative bacteria
BioconjugationUsed as a linker for biomolecules

Antimicrobial Properties

In studies evaluating antimicrobial activity, derivatives of this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using the agar diffusion method, with results indicating significant inhibition zones compared to control substances .

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that derivatives of this compound effectively interacted with lipoxygenase enzymes, providing insights into their mechanism of action. The binding affinities were evaluated through biochemical assays, revealing promising inhibitory effects.
  • Antimicrobial Screening : A research article presented findings on the synthesis of Schiff bases from this compound. These compounds were screened for antimicrobial activity against various bacterial strains, showing significant activity at concentrations around 100 µg/mL .

Applications in Research

This compound serves multiple roles in research:

  • Bioconjugation : It is employed as a linker molecule to attach biomolecules such as proteins or antibodies to fluorescent dyes, enabling tracking within living cells.
  • Synthesis of Photoresponsive Materials : The compound has been utilized in creating photoresponsive polymers that can be activated by light, paving the way for innovative drug delivery systems and sensors.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Chloro-2-nitrobenzyl alcohol, and what factors influence yield optimization?

  • Methodology :

  • Nitration of Benzyl Alcohol Derivatives : Nitration of substituted benzyl alcohols (e.g., chlorinated precursors) using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Co-production with positional isomers (e.g., para-nitro derivatives) requires chromatographic separation .
  • Esterification-Reduction : Reaction of 2-nitrobenzyl alcohol derivatives with chloroacetyl chloride in dichloromethane/pyridine at low temperatures (273–278 K), followed by reduction to yield the alcohol. Yields depend on stoichiometric ratios and purity of intermediates .
  • Critical Factors : Solvent polarity (e.g., dichloromethane vs. benzene), reaction time, and temperature control to minimize side reactions (e.g., hydrolysis or decomposition) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodology :

  • ¹H/¹³C NMR : Monitor aromatic proton splitting patterns (e.g., meta-chloro and ortho-nitro substituents) and hydroxyl (-OH) resonance at δ ~4.5–5.0 ppm. Carbon signals for nitro (C-NO₂) and chloro (C-Cl) groups appear at δ ~140–150 ppm and δ ~110–120 ppm, respectively .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C-H⋯O hydrogen bonds) and dihedral angles between aromatic rings and substituents. Planarity deviations (<5°) indicate steric or electronic effects .
  • IR Spectroscopy : Identify O-H stretching (~3300–3500 cm⁻¹), nitro group asymmetrical/symmetrical stretches (~1520 and 1350 cm⁻¹), and C-Cl vibrations (~700–800 cm⁻¹) .

Advanced Questions

Q. How does the electronic environment of the nitro and chloro substituents affect the stability and reactivity of this compound under varying reaction conditions?

  • Methodology :

  • Electrophilic Substitution : The nitro group (-NO₂) acts as a strong electron-withdrawing meta-director, while the chloro (-Cl) substituent is a weaker ortho/para-director. Competitive regioselectivity in further reactions (e.g., sulfonation) depends on solvent polarity and Lewis acid catalysts .
  • Thermal Stability : Decomposition risks at temperatures >150°C due to nitro group instability. Differential Scanning Calorimetry (DSC) can assess exothermic peaks associated with decomposition .
  • Hydrogen Bonding : Intramolecular C-H⋯O interactions stabilize the molecular conformation but may reduce solubility in non-polar solvents .

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) of this compound across different studies?

  • Methodology :

  • Purity Assessment : Use High-Performance Liquid Chromatography (HPLC) to quantify impurities (e.g., residual isomers or unreacted precursors). Commercial samples often report >97% purity but may contain trace solvents .
  • Recrystallization Optimization : Test solvent systems (e.g., methanol/dichloromethane mixtures) to improve crystal homogeneity. Slow evaporation at 4°C enhances lattice formation .
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-Chloro-2-nitrobenzyl alcohol, MP: 72–74°C) to identify trends in substituent effects .

Q. How do solvent polarity and temperature influence the regioselectivity of nitration in benzyl alcohol derivatives leading to this compound?

  • Methodology :

  • Polar Solvents (e.g., H₂SO₄) : Enhance nitronium ion (NO₂⁺) formation, favoring meta-substitution due to electron-deficient aromatic rings. Lower temperatures (0–5°C) reduce kinetic competition from para-isomers .
  • Non-Polar Solvents (e.g., CCl₄) : Favor radical nitration pathways, increasing ortho/para product ratios. Additives like FeCl₃ can modulate selectivity by coordinating with nitro groups .
  • Kinetic vs. Thermodynamic Control : High-temperature reactions (e.g., 50°C) may favor thermodynamically stable meta-products, while low temperatures trap kinetic intermediates .

Properties

IUPAC Name

(5-chloro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYZTHQGJXPEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223309
Record name 5-Chloro-2-nitrobenzyl alcohol
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73033-58-6
Record name 5-Chloro-2-nitrobenzenemethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-nitrobenzyl alcohol
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Record name 5-Chloro-2-nitrobenzyl alcohol
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Record name 5-chloro-2-nitrobenzyl alcohol
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Synthesis routes and methods

Procedure details

A solution of borane:tetrahydrofuran complex (25.8 g, 0.3 mole) in tetrahydrofuran (THF) (300 mL) was added dropwise to a stirred solution of 5-chloro-2-nitrobenzoic acid (50.0 g, 0.24 mole) in dry THF (400 mL) maintained at 0° C. under an atmosphere of nitrogen. After completion of the addition, the mixture was heated at 50° C. for 96 hours before being cooled in an ice bath. Hydrochloric acid (10% solution) was added dropwise and the mixture refluxed for 30 minutes. The THF was removed in vacuo and the residue extracted with dichloromethane (3×350 mL). Combined extracts were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and the solvent evaporated to give a solid (45 g, 100%), crystallization from chloroform-hexane gave 5-chloro-2-nitro-benzenemethanol (41.0 g, 91%) mp 79°-81° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Chloro-2-nitrobenzyl alcohol
5-Chloro-2-nitrobenzyl alcohol
5-Chloro-2-nitrobenzyl alcohol
5-Chloro-2-nitrobenzyl alcohol
5-Chloro-2-nitrobenzyl alcohol

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